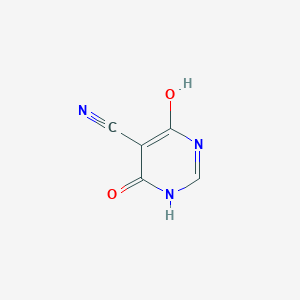

4,6-Dihydroxypyrimidine-5-carbonitrile

描述

4,6-Dihydroxypyrimidine-5-carbonitrile is a nitrile compound with the molecular formula C₅H₃N₃O₂ and a molecular weight of 137.1 g/mol . This compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields, including chemistry, biology, and medicine .

准备方法

4,6-Dihydroxypyrimidine-5-carbonitrile can be synthesized through the reaction of 4,6-dihydroxy-1,3,5-triazine with carbon tetrachloride in the presence of hydrochloric acid . The reaction conditions typically involve the use of a solvent such as ethanol and a base like sodium bicarbonate to facilitate the reaction. The compound can also be synthesized using other methods, such as the reaction of 4,6-dihydroxy-2-methylpyrimidine with cyanogen bromide .

In industrial production, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy is common to monitor the reaction progress and confirm the structure of the final product .

化学反应分析

Halogenation Reactions

The hydroxyl groups at positions 4 and 6 undergo nucleophilic substitution with halogenating agents.

Table 1: Halogenation Reactions of 4,6-Dihydroxypyrimidine-5-carbonitrile

Key findings:

-

Chlorination with phosgene achieves high yields under mild conditions .

-

Sequential chlorination at position 5 requires NCS, demonstrating regioselectivity influenced by the nitrile group .

Nitration and Explosive Decomposition

Nitration under acidic conditions leads to nitro derivatives, though instability is observed.

Table 2: Nitration Outcomes

| Nitration System | Product/Outcome | Notes | Source |

|---|---|---|---|

| HNO₃/H₂SO₄ | Formation of nitroform (HC(NO₂)₃) | Decomposition via ring opening | |

| Mixed acid (HNO₃/H₂SO₄) | 5-Nitro-4,6-dihydroxypyrimidine | Intermediate instability |

Mechanistic insight:

-

The nitrile group destabilizes the pyrimidine ring under strong nitrating conditions, leading to decomposition .

Functionalization via Cyano Group

The carbonitrile group enables further derivatization.

Table 3: Cyano Group Transformations

| Reaction | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Hydrolysis | LiOH/H₂O | 4,6-Dihydroxypyrimidine-5-carboxylic acid | 85% | |

| Amidation | Amines (e.g., morpholine) | 4,6-Dihydroxypyrimidine-5-carboxamide | 70–90% |

Key observations:

-

Hydrolysis to carboxylic acids proceeds efficiently under basic conditions .

-

Direct amidation retains the pyrimidine core while introducing structural diversity .

Resistance Mutations in Biological Contexts

Inhibitory activity against HCV NS5B polymerase is modulated by mutations:

Table 4: Mutational Impact on Inhibition

| Mutation | IC₅₀ Shift (vs. Wild-Type) | Mechanistic Implication | Source |

|---|---|---|---|

| G152E | 4–5× increase | Altered binding at specificity domain | |

| P156L | 4–5× increase | Reduced inhibitor-enzyme affinity |

Biological relevance:

-

Mutations distant from the active site (e.g., G152E) disrupt inhibitor binding via allosteric effects .

Table 5: Scalable Process Metrics

| Step | Hazard Mitigation | Yield | Source |

|---|---|---|---|

| Chlorination with PCl₅/POCl₃ | DSC/ARC analysis for exotherms | 67% | |

| Phosgene-based chlorination | Sparging with N₂ for gas removal | 81% |

Process highlights:

Comparative Reactivity of Analogues

Structural analogues show divergent reactivity:

科学研究应用

Chemical Properties and Structure

Molecular Formula : C5H5N3O2

Molecular Weight : 139.11 g/mol

CAS Number : 100-00-0

The compound features a pyrimidine ring with hydroxyl and cyano substituents, contributing to its reactivity and biological activity.

Medicinal Chemistry

4,6-Dihydroxypyrimidine-5-carbonitrile has been explored for its potential as a pharmaceutical intermediate. Its structural properties allow for modifications that can lead to the development of new therapeutic agents.

- Enzyme Inhibition : The compound has shown promise in inhibiting various enzymes, particularly those involved in metabolic pathways. For example, it has been studied for its effects on cytochrome P450 enzymes, which play a crucial role in drug metabolism .

- Anticancer Activity : Research indicates that derivatives of this compound can inhibit cancer cell proliferation. A notable study reported that certain derivatives exhibited significant cytotoxic effects on breast cancer cell lines by interfering with the cell cycle regulation mechanisms.

Agricultural Applications

The compound has demonstrated herbicidal properties, making it valuable in agricultural science.

- Herbicidal Activity : Studies have indicated that this compound exhibits comparable efficacy to established herbicides against common weeds such as large crabgrass and common purslane. This suggests its potential use as an environmentally friendly herbicide.

Biochemical Research

In biochemical studies, this compound serves as a tool for understanding cellular mechanisms.

- Signal Transduction Pathways : It has been shown to influence key signaling pathways like MAPK/ERK, which are critical for cell growth and differentiation. By modulating these pathways, researchers can gain insights into cellular responses to various stimuli .

Case Study 1: Antitumor Mechanism

A study evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability linked to the inhibition of the CDK6/cyclin D3 pathway. The IC50 value was determined to be approximately 15 μM, highlighting its potential as an anticancer agent.

Case Study 2: Anti-inflammatory Effects

In another investigation focused on anti-inflammatory properties, derivatives of this compound were tested for their ability to inhibit COX enzymes. The results showed that certain derivatives had IC50 values as low as 0.04 μmol against COX-2, making them comparable to standard anti-inflammatory drugs like celecoxib .

Summary of Research Findings

The following table summarizes key findings related to the biological activity of this compound:

| Biological Activity | Mechanism | Key Findings |

|---|---|---|

| Antitumor | Inhibition of CDK6/cyclin D3 pathway | Significant reduction in MCF-7 cell viability (IC50 ~15 μM) |

| Anti-inflammatory | COX enzyme inhibition | IC50 values as low as 0.04 μmol against COX-2 |

| Enzyme inhibition | Interaction with cytochrome P450 | Alters drug metabolism and pharmacokinetics |

作用机制

The mechanism of action of 4,6-dihydroxypyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators like prostaglandins . By inhibiting these enzymes, this compound can exert anti-inflammatory effects. Additionally, the compound may interact with other molecular targets, such as receptors and ion channels, to modulate various biological processes .

相似化合物的比较

4,6-Dihydroxypyrimidine-5-carbonitrile can be compared with other similar compounds, such as 4,6-dihydroxy-2-methylpyrimidine and 4,6-dihydroxy-5-methylpyrimidine . These compounds share a similar pyrimidine core structure but differ in the substituents attached to the ring. The presence of different functional groups can significantly influence the chemical and biological properties of these compounds.

4,6-Dihydroxy-2-methylpyrimidine: This compound has a methyl group at the 2-position, which can affect its reactivity and interactions with biological targets.

4,6-Dihydroxy-5-methylpyrimidine:

生物活性

4,6-Dihydroxypyrimidine-5-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step processes that yield various substituted derivatives. The compound can be synthesized via reactions involving 2-amino-4,6-dihydroxypyrimidine and various aryl halides or other electrophiles, leading to a range of functionalized products with distinct biological properties .

Biological Activities

The biological activities of this compound include:

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit moderate to strong antimicrobial effects against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from this compound showed significant inhibition zones against Staphylococcus aureus and Bacillus subtilis, suggesting potential as antimicrobial agents .

- Anti-inflammatory Effects : Some studies have demonstrated that pyrimidine derivatives can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, with IC50 values comparable to established anti-inflammatory drugs like celecoxib. This suggests that this compound could serve as a lead compound for developing anti-inflammatory medications .

- Antinociceptive Activity : Experimental evaluations have shown that certain derivatives possess notable analgesic properties in animal models. The most active compounds demonstrated dose-dependent antinociceptive effects, indicating their potential for pain management applications .

- Antitumor Properties : Recent investigations have highlighted the cytotoxic effects of some pyrimidine derivatives against various cancer cell lines. The antiproliferative activity was assessed using MTT assays, revealing significant inhibitory effects on cell growth in ovarian carcinoma and leukemia models .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key observations include:

- Substituent Effects : The introduction of electron-withdrawing or electron-donating groups on the aromatic rings significantly influences the compound's biological activity. For example, certain substitutions enhance COX-2 inhibition and antimicrobial efficacy .

- Molecular Modeling Studies : Computational studies have provided insights into the interaction mechanisms between these compounds and their biological targets. High correlation between structural features and pharmacological activity has been observed, supporting the rational design of more potent derivatives .

Case Studies

- Antimicrobial Evaluation : A series of synthesized pyrimidine derivatives were tested against various microorganisms. Compounds exhibited growth inhibition zones ranging from 10 mm to over 18 mm against specific bacterial strains, demonstrating their potential as broad-spectrum antimicrobial agents .

- Anti-inflammatory Assays : In vivo studies using carrageenan-induced paw edema models showed that pyrimidine derivatives effectively reduced inflammation comparable to indomethacin, with ED50 values indicating strong anti-inflammatory activity .

- Cytotoxicity Tests : Compounds derived from this compound were evaluated for their antiproliferative effects on several cancer cell lines. Results indicated significant cytotoxicity against SKOV3 cells expressing high levels of MMP-2, emphasizing the therapeutic potential in oncology .

属性

IUPAC Name |

4-hydroxy-6-oxo-1H-pyrimidine-5-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3N3O2/c6-1-3-4(9)7-2-8-5(3)10/h2H,(H2,7,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTTZQYHGZCMWPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=O)N1)C#N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1936377-42-2 | |

| Record name | 4,6-dihydroxypyrimidine-5-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。